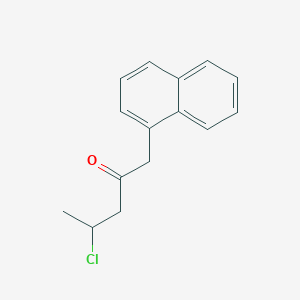

4-Chloro-1-(naphthalen-1-yl)pentan-2-one

CAS No.: 654643-46-6

Cat. No.: VC16809015

Molecular Formula: C15H15ClO

Molecular Weight: 246.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 654643-46-6 |

|---|---|

| Molecular Formula | C15H15ClO |

| Molecular Weight | 246.73 g/mol |

| IUPAC Name | 4-chloro-1-naphthalen-1-ylpentan-2-one |

| Standard InChI | InChI=1S/C15H15ClO/c1-11(16)9-14(17)10-13-7-4-6-12-5-2-3-8-15(12)13/h2-8,11H,9-10H2,1H3 |

| Standard InChI Key | GAVABHOUSHWZKH-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC(=O)CC1=CC=CC2=CC=CC=C21)Cl |

Introduction

Chemical Identity and Structural Elucidation

Molecular Formula and Systematic Nomenclature

The compound’s molecular formula is C₁₅H₁₅ClO, with a molecular weight of 246.73 g/mol . Its IUPAC name, 4-chloro-1-(naphthalen-1-yl)pentan-2-one, reflects the ketone functional group at position 2, the chlorine substituent at position 4, and the naphthalene moiety at position 1. The naphthalen-1-yl group introduces significant steric bulk and π-electron density, which may influence reactivity and intermolecular interactions.

Table 1: Fundamental Chemical Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 654643-46-6 | |

| Molecular Formula | C₁₅H₁₅ClO | |

| Molecular Weight | 246.73 g/mol | |

| IUPAC Name | 4-Chloro-1-(naphthalen-1-yl)pentan-2-one |

Structural Features and Stereoelectronic Effects

Synthetic Routes and Methodological Considerations

Retrosynthetic Analysis

A plausible synthesis involves Friedel-Crafts acylation of naphthalene with 4-chloropentanoyl chloride, though this route risks regioselectivity issues due to naphthalene’s competing α- and β-position reactivities. Alternative strategies might employ:

-

Grignard addition to a pre-functionalized naphthalene-derived ketone.

-

Haloform reaction of a diketone precursor, as demonstrated in bicyclo[1.1.1]pentane syntheses , though adapted for naphthalene systems.

Documented Synthetic Protocols

-

Acylation: React 1-chloronaphthalene with 4-chloropentanoic acid derivatives under Lewis acid catalysis (e.g., AlCl₃).

-

Chlorination: Introduce chlorine via radical or electrophilic pathways to a pre-formed 1-(naphthalen-1-yl)pentan-2-one.

Table 2: Hypothetical Reaction Conditions

Physicochemical Properties and Spectroscopic Data

Solubility and Phase Behavior

The compound is expected to exhibit low water solubility due to its hydrophobic naphthalene moiety and non-polar backbone. It likely dissolves in organic solvents such as dichloromethane, acetone, and tetrahydrofuran, mirroring the behavior of 4-chloro-1-naphthol .

Spectral Signatures

While experimental NMR/IR/MS data are absent in available sources, predicted spectral features include:

-

¹H NMR: Aromatic protons (δ 7.5–8.3 ppm), ketone-adjacent methylene (δ 2.5–3.0 ppm), and chlorinated CH₂ (δ 3.5–4.0 ppm).

-

¹³C NMR: Carbonyl carbon (δ ~205 ppm), aromatic carbons (δ 125–135 ppm), and C-Cl (δ ~45 ppm).

-

IR: Strong C=O stretch ~1715 cm⁻¹, C-Cl stretch ~550–650 cm⁻¹.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume